5-acetyl-3-[(4-bromophenyl)methyl]-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-acetyl-3-[(4-bromophenyl)methyl]-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic organic compound that belongs to the pyrimidinedione family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-3-[(4-bromophenyl)methyl]-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinedione core: This can be achieved through the condensation of urea with a β-diketone under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorinated aromatic compound is introduced.
Addition of the 4-bromobenzyl group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds in the pyrimidinedione family are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, derivatives of pyrimidinedione are explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-acetyl-3-[(4-bromophenyl)methyl]-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione would depend on its specific biological target. Generally, compounds in this family might interact with enzymes or receptors, inhibiting their activity or modulating their function. This can involve binding to the active site of an enzyme or interacting with receptor proteins on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- 5-acetyl-3-(4-bromobenzyl)-1-phenyl-2,4(1H,3H)-pyrimidinedione
- 5-acetyl-3-(4-methylbenzyl)-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione
- 5-acetyl-3-(4-bromobenzyl)-1-(4-fluorophenyl)-2,4(1H,3H)-pyrimidinedione
Uniqueness
The uniqueness of 5-acetyl-3-[(4-bromophenyl)methyl]-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-acetyl-3-[(4-bromophenyl)methyl]-1-(4-chlorophenyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O3/c1-12(24)17-11-22(16-8-6-15(21)7-9-16)19(26)23(18(17)25)10-13-2-4-14(20)5-3-13/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTVLKMCJUJUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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